potassium (3-chloropropyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloropropyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group attached to an organic moiety, in this case, a 3-chloropropyl group. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloropropyl)trifluoroboranuide typically involves the reaction of 3-chloropropylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
3-chloropropylboronic acid+BF3+KF→potassium (3-chloropropyl)trifluoroboranuide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloropropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Strong Bases: Such as potassium hydroxide or sodium hydroxide, used in substitution reactions to deprotonate the nucleophile.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.
Scientific Research Applications
Potassium (3-chloropropyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Synthetic Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of potassium (3-chloropropyl)trifluoroboranuide in chemical reactions involves the activation of the trifluoroborate group, which acts as a nucleophile. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium 3-cyanophenyltrifluoroborate
Uniqueness
Potassium (3-chloropropyl)trifluoroboranuide is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and properties compared to other potassium organotrifluoroborates. This uniqueness makes it particularly useful in specific synthetic applications where the 3-chloropropyl group can participate in further chemical transformations.
Properties
CAS No. |
569370-68-9 |
---|---|
Molecular Formula |
C3H6BClF3K |
Molecular Weight |
184.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.